N-ethyl-2-methyl-N,3-diphenylacrylamide
CAS No.:
Cat. No.: VC11101649
Molecular Formula: C18H19NO
Molecular Weight: 265.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H19NO |
---|---|
Molecular Weight | 265.3 g/mol |
IUPAC Name | (E)-N-ethyl-2-methyl-N,3-diphenylprop-2-enamide |
Standard InChI | InChI=1S/C18H19NO/c1-3-19(17-12-8-5-9-13-17)18(20)15(2)14-16-10-6-4-7-11-16/h4-14H,3H2,1-2H3/b15-14+ |
Standard InChI Key | CCVMWCUABDFYAM-CCEZHUSRSA-N |
Isomeric SMILES | CCN(C1=CC=CC=C1)C(=O)/C(=C/C2=CC=CC=C2)/C |
SMILES | CCN(C1=CC=CC=C1)C(=O)C(=CC2=CC=CC=C2)C |
Canonical SMILES | CCN(C1=CC=CC=C1)C(=O)C(=CC2=CC=CC=C2)C |
Introduction
Chemical Identity and Structural Features
N-Ethyl-2-methyl-N,3-diphenylacrylamide (C₁₉H₂₂N₂O) belongs to the acrylamide class, featuring a conjugated carbonyl group adjacent to a vinyl moiety. Key structural attributes include:
-
N-Ethyl and N-Methyl groups: These alkyl substituents influence steric and electronic properties, potentially modulating reactivity and solubility.
-
Phenyl groups at N- and 3-positions: The aromatic rings contribute to π-π stacking interactions and may enhance thermal stability.
The compound’s IUPAC name derives from its acrylamide backbone, with substituents prioritized according to Cahn-Ingold-Prelog rules. Stereoelectronic effects from the ethyl and methyl groups are hypothesized to impact rotational barriers around the C–N bond .
Synthesis and Optimization
General Synthetic Routes
The synthesis of N-ethyl-2-methyl-N,3-diphenylacrylamide can be extrapolated from methodologies for analogous N-substituted acrylamides . A representative pathway involves:
-
Acylation of Aniline Derivatives:
-
Reaction of 3-phenylaniline with methacryloyl chloride in dichloromethane (DCM) under inert conditions, using triethylamine as a base.
-
Example reaction conditions:
Parameter Value Solvent Anhydrous DCM Temperature 0°C → room temperature Equivalents 1.1 equiv methacryloyl chloride Yield ~90% (after purification)
-
-
N-Alkylation:
Challenges in Purification
-
Byproduct Formation: Competing O-alkylation or over-alkylation may occur, necessitating chromatographic separation (e.g., silica gel with ethyl acetate/hexane gradients).
-
Steric Hindrance: Bulky phenyl and ethyl groups slow reaction kinetics, requiring extended stirring times (12–24 hours) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR data for N-ethyl-2-methyl-N,3-diphenylacrylamide, inferred from analogs :
Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
N–CH₂CH₃ | 1.10–1.30 | Triplet |
N–CH₃ | 3.38 | Singlet |
Vinyl (CH₂=C) | 5.29, 5.41 | Doublet |
Aromatic (C₆H₅) | 7.20–7.40 | Multiplet |
¹³C NMR peaks for carbonyl (C=O) and quaternary carbons are expected at δ 165–170 ppm and δ 120–140 ppm, respectively .
Comparative Analysis with Structural Analogs
N-Methyl-N-phenylmethacrylamide vs. N-Ethyl Derivative
Hazard Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume